![molecular formula C17H14N6O2S2 B2632752 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-95-3](/img/structure/B2632752.png)

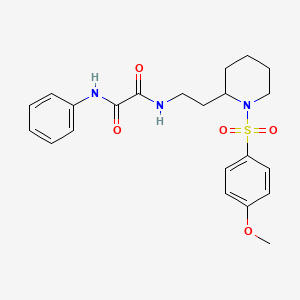

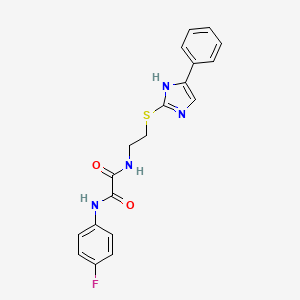

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

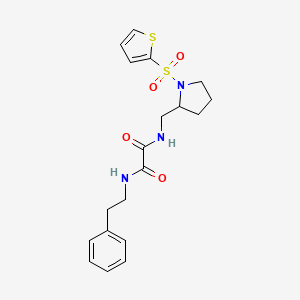

The compound “3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets have been used for the highly selective and sensitive detection of primary aromatic amines .

Synthesis Analysis

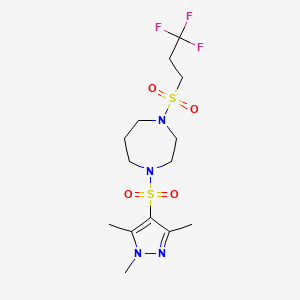

The synthesis of related compounds involves the introduction of an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework . This process results in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Applications De Recherche Scientifique

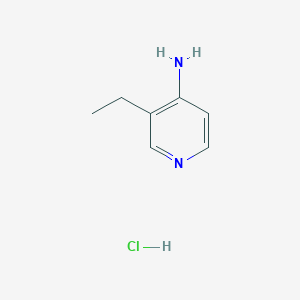

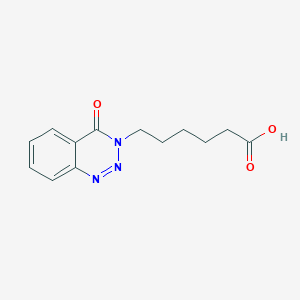

Synthesis and Pharmacological Activities

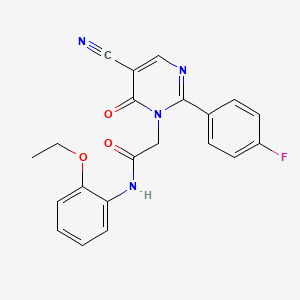

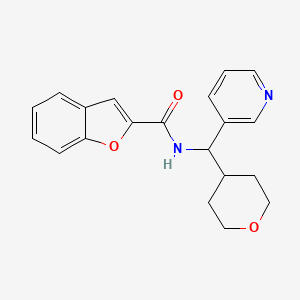

Research has focused on the synthesis of fused heterobicyclic nitrogen systems, including 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, and their potential pharmacological activities. For example, Saad et al. (2011) described the microwave-assisted synthesis of new fused 1,2,4-triazines bearing thiophene moieties expected to exhibit pharmacological activity. Some of these compounds demonstrated cytotoxic activities against different cancer cell lines, indicating potential applications in cancer research and treatment (Saad, Youssef, & Mosselhi, 2011).

Antimicrobial and Antifungal Applications

Shiradkar and Kale (2006) synthesized condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4][1,3,4]thiadiazines, which were evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Mécanisme D'action

Target of Action

The compound contains a benzothiadiazole moiety, which is often found in compounds with fluorescence properties . Therefore, it’s possible that the compound could interact with targets that can be detected or modulated by fluorescence.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or electrostatic interactions. The benzothiadiazole and triazine moieties could potentially participate in these interactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown without specific study data. Compounds with similar structures have been used in fluorescence-based detection of various biomolecules .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is used as a fluorescent probe, its action could result in the generation of a fluorescent signal that can be detected and measured .

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c24-16(10-1-2-12-14(9-10)20-27-19-12)22-6-3-11(4-7-22)23-17(25)15-13(18-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEHRLYVSKFIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)